Cyclohexyl(piperazino)methanone hydrochloride Cyclohexyl(piperazino)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 81486-91-1
VCID: VC4051907
InChI: InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H
SMILES: C1CCC(CC1)C(=O)N2CCNCC2.Cl
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol

Cyclohexyl(piperazino)methanone hydrochloride

CAS No.: 81486-91-1

Cat. No.: VC4051907

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(piperazino)methanone hydrochloride - 81486-91-1

Specification

CAS No. 81486-91-1
Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
IUPAC Name cyclohexyl(piperazin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H
Standard InChI Key FBTBZOJNRCJVRU-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)N2CCNCC2.Cl
Canonical SMILES C1CCC(CC1)C(=O)N2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is cyclohexyl(piperazin-1-yl)methanone hydrochloride, reflecting its cyclohexyl carbonyl group bonded to a piperazine nitrogen atom, with a hydrochloride counterion . The SMILES notation C1CCC(CC1)C(=O)N2CCNCC2.Cl and InChIKey FBTBZOJNRCJVRU-UHFFFAOYSA-N provide precise structural descriptors . The crystalline solid exhibits a melting point range of 255–258°C , consistent with hydrochloride salts of similar piperazine derivatives.

Physicochemical Properties

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₂₁ClN₂O
Molecular Weight232.75 g/mol
Melting Point255–258°C
SolubilityWater-soluble
Hazard ClassificationXi (Irritant)

The compound’s solubility in water facilitates its use in aqueous reaction systems, though handling requires precautions due to its irritant properties .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves the reaction of cyclohexylcarbonyl chloride with piperazine in anhydrous conditions, followed by hydrochloride salt formation. This method parallels the production of analogous piperazine derivatives, such as 1-(cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) .

Reaction Scheme:

  • Acylation: Piperazine reacts with cyclohexylcarbonyl chloride in dichloromethane under nitrogen atmosphere.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Purification and Quality Control

Purification typically involves recrystallization from ethanol/water mixtures, yielding a white crystalline powder . Analytical techniques such as HPLC and NMR confirm purity, with commercial suppliers like Combi-Blocks and TCI Chemicals providing material at ≥97% purity .

Research Limitations and Future Directions

Current literature on cyclohexyl(piperazino)methanone hydrochloride is sparse, with most data extrapolated from structurally related compounds . Critical research gaps include:

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Target Identification: High-throughput screening is needed to map receptor affinities.

  • Therapeutic Efficacy: Preclinical models of metabolic disorders could validate hypothetical applications.

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